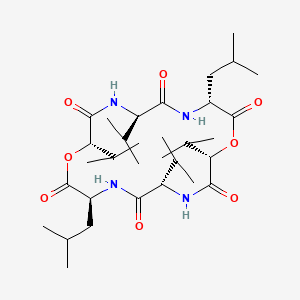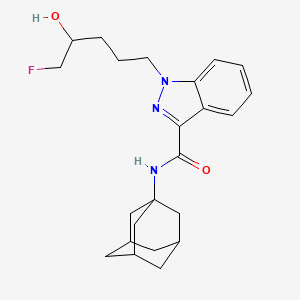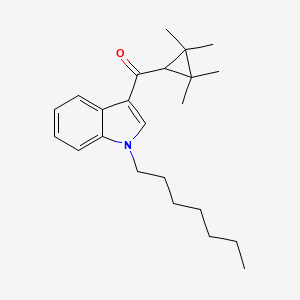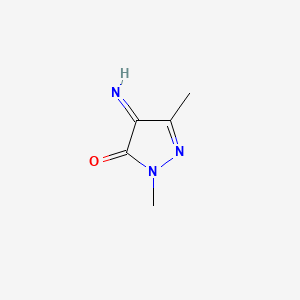
5-氟-AB-PINACA
描述
5-Fluoro-AB-PINACA, also known as 5-fluoro MDMB-PINACA, is an indazole-based synthetic cannabinoid . It is derived from a series of compounds originally developed by Pfizer in 2009 as an analgesic medication . It has been sold online as a designer drug and is a potent agonist of the CB1 receptor and CB2 receptor with EC50 values of 0.24 nM and 2.1 nM respectively .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-AB-PINACA is characterized by the replacement of a primary amine with a methoxy group and the addition of an alkyl-terminal fluorine atom . The molecular formula is C18H25FN4O2 .
科学研究应用
Synthetic Cannabinoid Research
5-Fluoro-AB-PINACA, also known as 5-fluoro MDMB-PINACA, is a potent synthetic cannabinoid . It is an agonist to the human cannabinoid CB1 and CB2 receptors . This makes it a valuable compound in researching the effects of synthetic cannabinoids on these receptors.
Toxicology Studies
Adverse physiological and psychological effects that have resulted in hospitalization and/or death have been associated with 5-Fluoro-AB-PINACA use . Therefore, it is used in toxicology studies to understand the harmful effects of synthetic cannabinoids.
Forensic Investigations
Analytical confirmation of 5-Fluoro-AB-PINACA use has been reported in both forensic human performance toxicology and postmortem cases . It can be used in forensic investigations to confirm the use of synthetic cannabinoids.
Metabolite Research
5-Fluoro-AB-PINACA N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of 5-Fluoro-AB-PINACA . This metabolite can be a useful marker to monitor in an attempt to confirm 5-Fluoro-AB-PINACA use in toxicological investigations .
Drug Testing
5-Fluoro-AB-PINACA has been found in samples seized by law enforcement . It is used in drug testing to identify the use of synthetic cannabinoids.
Analytical Reference Material
5-Fluoro-AB-PINACA is an analytical reference material that is structurally similar to known synthetic cannabinoids . It is used in analytical chemistry as a reference standard.
作用机制
Target of Action
5-Fluoro-AB-PINACA, also known as 5F-AB-PINACA, is a synthetic cannabinoid . Its primary targets are the human cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
5F-AB-PINACA acts as a potent agonist for the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5F-AB-PINACA binds to the CB1 and CB2 receptors, triggering a response that mimics the effects of naturally occurring cannabinoids .
Biochemical Pathways
These may include alterations in pain perception, mood, and other processes regulated by the endocannabinoid system .
Pharmacokinetics
It has been reported that synthetic cannabinoids like 5f-ab-pinaca are predominantly metabolized in the liver . The metabolites are then excreted in urine . More research is needed to fully understand the ADME properties of 5F-AB-PINACA and their impact on the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 5F-AB-PINACA’s action are largely due to its interaction with the CB1 and CB2 receptors. This interaction can lead to a range of physiological and psychological effects. Adverse effects that have resulted in hospitalization and/or death have been associated with 5F-AB-PINACA use .
安全和危害
5-Fluoro-AB-PINACA is a controlled substance in several countries, including China, Germany, and Singapore . It is considered harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBYXIBEPFZUBG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009970 | |
| Record name | 5-Fluoro-AB-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1800101-60-3 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-AB-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-AB-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-AB-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83B2298V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does the presence of the fluorine atom at the 5-position of the pentyl chain in 5-Fluoro-AB-PINACA affect its metabolism compared to non-fluorinated pentylindole/indazole synthetic cannabinoids?
A: While non-fluorinated pentylindole/indazole synthetic cannabinoids are preferentially metabolized at the pentyl chain without a clear positional preference, the introduction of fluorine in 5-Fluoro-AB-PINACA directs metabolism towards the 5-position, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites as major products. []
Q2: Beyond 5-Fluoro-AB-PINACA, are there other new psychoactive substances commonly found in conjunction with synthetic cannabinoids?
A: Yes, diphenidine, a dissociative anesthetic, has been identified alongside 5-Fluoro-AB-PINACA in both dubious herbal products [] and in postmortem samples. [] This co-occurrence highlights the complex and ever-evolving landscape of new psychoactive substances.
Q3: How can 5-Fluoro-AB-PINACA and its metabolites be detected and identified in biological samples?
A: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for identifying and quantifying 5-Fluoro-AB-PINACA and its metabolites in biological matrices like urine. [] Additionally, matrix-assisted laser desorption/ionization quadrupole time-of-flight mass spectrometry (MALDI-Q-TOF MS) has been employed for the analysis of diphenidine, often found alongside 5-Fluoro-AB-PINACA, in both blood and urine. []
Q4: What is the significance of adipose tissue in postmortem toxicology involving 5-Fluoro-AB-PINACA?
A: In cases of fatal poisoning involving 5-Fluoro-AB-PINACA, adipose tissue proves valuable as a specimen for detecting the parent drug in its unchanged form. [] This highlights the potential of adipose tissue as a complementary matrix for postmortem drug analysis, especially when conventional matrices might yield limited information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)
